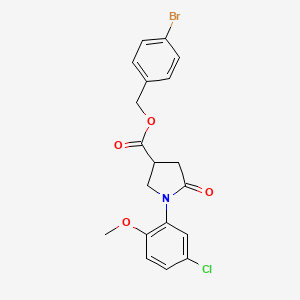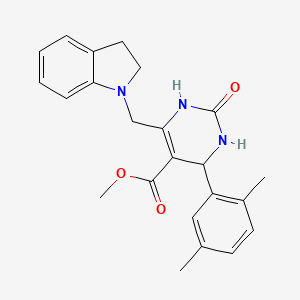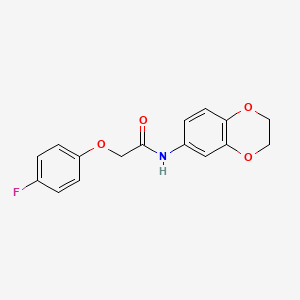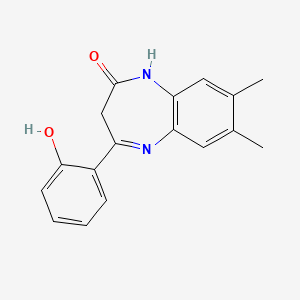![molecular formula C27H23N3O7 B4232839 N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232839.png)
N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide
説明
N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MN-64 and belongs to the class of benzamide compounds. MN-64 has been studied extensively for its potential applications in the field of neuroscience.
作用機序
MN-64 binds to the sigma-1 receptor with high affinity and selectivity. The binding of MN-64 to the sigma-1 receptor results in the modulation of several cellular processes, including calcium signaling, ion channel regulation, and protein folding. The exact mechanism of action of MN-64 is still under investigation, but it is believed that it acts as a positive allosteric modulator of the sigma-1 receptor.
Biochemical and Physiological Effects:
MN-64 has been shown to have several biochemical and physiological effects. Studies have shown that MN-64 can increase the release of certain neurotransmitters, including dopamine and acetylcholine. MN-64 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity. In addition, MN-64 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
MN-64 has several advantages for lab experiments. It is a highly selective tool compound that can be used to study the role of the sigma-1 receptor in various neurological diseases. MN-64 has also been shown to have good pharmacokinetic properties, including high brain penetration and long half-life. However, MN-64 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. In addition, MN-64 is expensive and difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for MN-64 research. One direction is to investigate the potential therapeutic effects of sigma-1 receptor agonists in neurological diseases. MN-64 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to evaluate its potential as a therapeutic agent. Another direction is to investigate the role of the sigma-1 receptor in other diseases, such as cancer and diabetes. MN-64 has been shown to have anti-inflammatory effects, and it is possible that it could have therapeutic effects in these diseases. Finally, further studies are needed to evaluate the long-term safety and toxicity of MN-64.
科学的研究の応用
MN-64 has been studied extensively for its potential applications in the field of neuroscience. It has been shown to selectively bind to the sigma-1 receptor, a protein that is involved in several cellular processes, including calcium signaling, ion channel regulation, and protein folding. MN-64 has been used as a tool compound to study the role of the sigma-1 receptor in various neurological diseases, including Alzheimer's disease, Parkinson's disease, and depression. MN-64 has also been used to investigate the potential therapeutic effects of sigma-1 receptor agonists in these diseases.
特性
IUPAC Name |
N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O7/c1-35-25-15-18(6-8-20(25)21-14-17-4-2-3-5-24(17)37-27(21)32)28-26(31)22-16-19(30(33)34)7-9-23(22)29-10-12-36-13-11-29/h2-9,14-16H,10-13H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLVRCGQGBGKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(4-fluorophenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4232758.png)


![1-(4-ethoxyphenyl)-3-[4-(4-isonicotinoylphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4232779.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4232793.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232818.png)



![N-(2-ethyl-6-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4232846.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4232849.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4232862.png)